molecular formula C19H17N3O2S B5761886 N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide

N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide

Cat. No. B5761886
M. Wt: 351.4 g/mol
InChI Key: PVDXYVIOQRLJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide, also known as MS-PPOH, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MS-PPOH belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, MS-PPOH has been found to exhibit various biological activities beyond its antidiabetic effects.

Mechanism of Action

N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide acts as a competitive inhibitor of sEH, binding to the enzyme's active site and preventing the hydrolysis of EETs. This leads to an accumulation of EETs in the body, which can activate various signaling pathways and produce beneficial effects.
Biochemical and Physiological Effects:
Studies have shown that N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide can produce various biochemical and physiological effects in the body, including anti-inflammatory, analgesic, antihypertensive, and cardioprotective effects. N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has also been found to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide in lab experiments is its selectivity for sEH inhibition, which allows for more specific targeting of EET signaling pathways. However, N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has also been found to have off-target effects on other enzymes and receptors, which may complicate its use in certain experiments. Additionally, the synthesis of N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide and its therapeutic applications. One area of interest is the development of more potent and selective sEH inhibitors based on the structure of N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide. Another direction is the investigation of the effects of N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide on other physiological processes beyond those related to EET signaling, such as inflammation and pain management. Additionally, further studies are needed to fully understand the potential risks and benefits of N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide in clinical settings.

Synthesis Methods

The synthesis of N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-aminopyridine, followed by the reaction of the resulting product with 4-aminobenzonitrile. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide is its use as a selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in the regulation of inflammation, blood pressure, and vascular function. Inhibition of sEH by N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide results in increased levels of EETs, which have been shown to have beneficial effects on cardiovascular health, pain management, and other physiological processes.

properties

IUPAC Name

N'-(2-methylphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-15-9-5-6-12-17(15)25(23,24)22-19(16-10-3-2-4-11-16)21-18-13-7-8-14-20-18/h2-14H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDXYVIOQRLJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.